3-Nitro-N-(3-nitrobenzylidene)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-N-(3-nitrobenzylidene)aniline typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods: The reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 3-Nitro-N-(3-nitrobenzylidene)aniline can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-Nitro-N-(3-nitrobenzylidene)aniline is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for specialized applications .
Mechanism of Action
The mechanism of action of 3-Nitro-N-(3-nitrobenzylidene)aniline is primarily influenced by its nitro groups and imine linkage. The nitro groups can participate in redox reactions, while the imine linkage can undergo hydrolysis under acidic or basic conditions.
Comparison with Similar Compounds
3-Nitroaniline: A simpler compound with a single nitro group and aniline structure.
3-Nitrobenzaldehyde: Contains a nitro group and an aldehyde functional group.
N-(3-Nitrobenzylidene)aniline: Similar structure but with only one nitro group.
Properties
CAS No. |
10480-08-7 |
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Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
N,1-bis(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9N3O4/c17-15(18)12-5-1-3-10(7-12)9-14-11-4-2-6-13(8-11)16(19)20/h1-9H |
InChI Key |
CWBCRENHKQJNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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